2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide
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Description
2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4 has been used as a catalyst for synthesizing 1,3-thiazole derivatives, including those similar to 2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide. This method offers a straightforward one-pot multicomponent synthetic route in good yields, highlighting the compound's role in catalyzing chemical reactions (Shahbazi-Alavi et al., 2019).
Biological Activity
The compound's derivatives have been studied for their analgesic, anti-inflammatory, and antimicrobial activities. Research shows that certain derivatives exhibit significant biological activity, which is crucial in pharmaceutical and medicinal chemistry applications (Gein et al., 2019).
Solid Phase Synthesis
2-Amino-5-carboxamide thiazole derivatives, similar to the compound , have been synthesized on a solid phase. This process, involving reductive amination and dehydrative cyclization, is significant for developing compounds with potential oral bioavailability drug properties (Kim et al., 2019).
Antiviral Activity
Studies on thiazole derivatives have revealed their potential in antiviral applications. For instance, thiazole nucleosides have shown in vitro activity against various viruses, emphasizing the potential of this compound derivatives in antiviral research (Srivastava et al., 1977).
Corrosion Inhibition
Research indicates that thiazole-based derivatives can act as effective corrosion inhibitors for metals. This application is vital in industrial settings for prolonging the life of metal structures and components (Chaitra et al., 2016).
Anticancer Activity
Certain thiazole-5-carboxamide derivatives show promising anticancer activities. The effectiveness against various cancer cell lines underscores the potential of compounds like this compound in cancer research and treatment (Cai et al., 2016).
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(14-6-4-3-5-7-14)20-18(23)17-12-27-19(21-17)22-28(24,25)16-10-8-15(26-2)9-11-16/h3-13H,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQIGJNMBTYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.